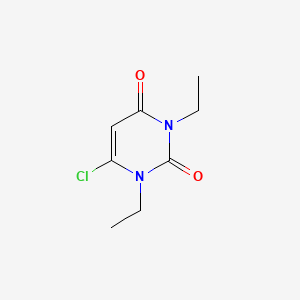

6-Chloro-1,3-diethylpyrimidine-2,4-dione

Description

Significance in Medicinal Chemistry and Organic Synthesis

The pyrimidine-2,4-dione ring system, also known as the uracil (B121893) scaffold, is a cornerstone in the field of medicinal chemistry. wisdomlib.orggrowingscience.com Its prevalence in nature as a key component of nucleic acids (like uracil and thymine) makes it a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This inherent biological relevance has driven extensive research, leading to the development of a wide array of drugs with diverse therapeutic applications. mdpi.comnih.gov

The biological activities of pyrimidine-2,4-dione derivatives are vast and clinically significant. They form the basis for antiviral agents, anticancer drugs that function as antimetabolites (such as 5-Fluorouracil), and antibacterial compounds. gsconlinepress.comresearchgate.net The versatility of this core structure allows chemists to modify it at various positions to fine-tune its pharmacological profile, leading to compounds that can act as enzyme inhibitors, receptor antagonists, and modulators of various cellular pathways. nih.govmdpi.com

In organic synthesis, the pyrimidine-2,4-dione core serves as a versatile building block for creating more complex heterocyclic systems. growingscience.com Its functional groups—two carbonyls, two nitrogen atoms, and reactive carbons on the ring—provide multiple handles for chemical modification, enabling the construction of fused ring systems like pyrano[2,3-d]pyrimidines and pyridopyrimidines, which also exhibit potent biological activities. nih.govorientjchem.org

Table 1: Examples of Bioactive Pyrimidine-2,4-dione Derivatives

| Compound Name | Core Structure | Therapeutic Application/Biological Activity |

|---|---|---|

| 5-Fluorouracil (B62378) | Pyrimidine-2,4-dione | Anticancer (antimetabolite) |

| Zidovudine (AZT) | Pyrimidine-2,4-dione (modified) | Antiviral (Anti-HIV) |

| Idoxuridine | Pyrimidine-2,4-dione | Antiviral |

| PMT13 | Pyrimidinone-Thiazolidinedione | Antidiabetic (PPARγ agonist) nih.gov |

| Pyrano[2,3-d]pyrimidine analogues | Fused Pyrimidine-2,4-dione | Anticancer (PARP-1 inhibitors) nih.gov |

Positioning within Halogenated Pyrimidine (B1678525) Chemistry Research

6-Chloro-1,3-diethylpyrimidine-2,4-dione belongs to the class of halogenated pyrimidines, a critical group of compounds in synthetic chemistry. The key feature of this molecule is the chlorine atom at the 6-position of the uracil ring. This position is electron-deficient due to the influence of the adjacent nitrogen and carbonyl groups, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com

This reactivity is the cornerstone of its utility in research. The 6-chloro group serves as a synthetic handle, allowing for the introduction of a wide variety of functional groups through reactions with different nucleophiles. researchgate.netresearchgate.net Chemists can readily displace the chloride with amines, alcohols, thiols, and other nucleophiles to generate large libraries of novel pyrimidine-2,4-dione derivatives. nih.gov This strategy is fundamental in drug discovery for exploring the structure-activity relationships (SAR) of a new chemical series. nih.gov

For instance, the reaction of 6-chlorouracils with primary amines is a common method for synthesizing 6-aminouracil (B15529) derivatives, which can then be used to build more complex fused heterocyclic systems like xanthines. researchgate.net The N-diethyl groups at the 1- and 3-positions, as seen in the target compound, enhance the molecule's lipophilicity compared to unsubstituted or N-dimethyl analogs. This modification can influence solubility, membrane permeability, and metabolic stability, which are critical pharmacokinetic properties in drug design.

Table 2: Reactivity of the 6-Chloro Position in Pyrimidine-2,4-diones

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Amine | Primary or Secondary Amine (e.g., R-NH₂) | 6-Amino-pyrimidine-2,4-dione | Precursor for bioactive compounds, including fused heterocycles. researchgate.net |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | 6-Hydrazinyl-pyrimidine-2,4-dione | Intermediate for synthesizing pyrazolopyrimidines and other fused systems. nih.gov |

| Phenoxide | Phenol / Sodium Hydride | 6-Phenoxy-pyrimidine-2,4-dione | Access to derivatives with aryl ether linkages. researchgate.net |

| Thiolate | Thiophenol / Base | 6-(Phenylsulfanyl)-pyrimidine-2,4-dione | Synthesis of sulfur-containing pyrimidine analogs. researchgate.net |

Current Research Trends and Interdisciplinary Relevance

Research on pyrimidine derivatives is a dynamic and expanding field, continually driven by the need for new therapeutic agents and functional materials. gsconlinepress.comresearchgate.net Current trends highlight the scaffold's versatility and its growing interdisciplinary importance. researchgate.net

In oncology, the focus has shifted towards developing highly specific targeted therapies. Pyrimidine derivatives are being designed as inhibitors of various protein kinases (e.g., EGFR, FAK), which are often dysregulated in cancer. mdpi.com The ability to easily modify the pyrimidine core allows for the optimization of compounds to fit into the ATP-binding pocket of these enzymes with high selectivity. gsconlinepress.com

In the field of infectious diseases, the emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives continue to be a promising source of novel antibiotics and antifungals, with ongoing research focused on synthesizing hybrids that combine the pyrimidine scaffold with other pharmacophores to enhance potency and overcome resistance mechanisms. orientjchem.orgwjarr.com

Beyond medicine, the unique electronic properties of the pyrimidine ring have attracted interest in materials science. Pyrimidine-based molecules are being explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components in supramolecular chemistry. Their ability to participate in hydrogen bonding and π-π stacking makes them excellent candidates for creating self-assembling materials with ordered structures. The ongoing exploration of pyrimidine chemistry ensures that derivatives like this compound will remain valuable intermediates for innovation across multiple scientific disciplines. growingscience.com

Structure

3D Structure

Properties

CAS No. |

65150-41-6 |

|---|---|

Molecular Formula |

C8H11ClN2O2 |

Molecular Weight |

202.64 g/mol |

IUPAC Name |

6-chloro-1,3-diethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4H2,1-2H3 |

InChI Key |

MMNMIPHGPHAALZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione and Its Homologs

Precursor Synthesis and Preparation Strategies

The initial stages of synthesizing the target compound and its homologs focus on constructing the core pyrimidine (B1678525) ring. This is typically achieved through the condensation of urea (B33335) or its derivatives with a three-carbon component.

A common and effective strategy for the synthesis of 6-chloro-1,3-diethylpyrimidine-2,4-dione and its homologs is the utilization of barbituric acid derivatives as the foundational core. Barbituric acids are heterocyclic compounds that can be synthesized through the condensation reaction of a urea derivative with a malonic acid derivative. mdpi.com For instance, 1,3-dimethylbarbituric acid can be prepared by condensing dimethylurea with malonic acid in a mixture of acetic acid and acetic anhydride. guidechem.com This intermediate serves as a direct precursor to the corresponding 6-chloro derivative.

The general approach involves the formation of the pyrimidine-2,4,6-trione ring system, which can then be selectively halogenated at the C-6 position. This method offers a versatile entry point to a variety of N-substituted barbiturates, which in turn can be converted to the desired 6-chlorouracil (B25721) derivatives. nih.gov The reaction of barbituric acid or its N-substituted derivatives with a chlorinating agent, such as phosphorus oxychloride, leads to the formation of the 6-chloro-pyrimidine-2,4-dione structure. guidechem.comgoogle.com

The synthesis of 1-methyl barbituric acid, an intermediate for a related homolog, has been achieved by the cyclization of dimethyl malonate with N-methylurea in the presence of a base like sodium methoxide, followed by acidification. google.com This highlights the adaptability of using different substituted ureas and malonates to generate a library of barbituric acid precursors.

Table 1: Synthesis of Barbituric Acid Derivatives

| Urea Derivative | Malonic Acid Derivative | Product |

| Dimethylurea | Malonic Acid | 1,3-Dimethylbarbituric Acid |

| N-methylurea | Dimethyl Malonate | 1-Methyl Barbituric Acid |

The preparation of halogenated uracil (B121893) intermediates is a critical step in the synthesis of various functionalized pyrimidine derivatives. Halogenation can occur at different positions of the uracil ring, with the C-5 and C-6 positions being common sites for modification.

For the synthesis of this compound, the key step is the chlorination of the corresponding 1,3-diethylbarbituric acid. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.comgoogle.com In a similar synthesis for a related compound, 1,3-dimethylbarbituric acid is treated with phosphorus oxychloride to yield 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione. guidechem.comchemicalbook.com The reaction is often carried out by heating the barbituric acid derivative in an excess of phosphorus oxychloride. chemicalbook.com

Another approach to halogenated uracils involves the hydrolysis of multi-halogenated pyrimidines. For example, 6-chlorouracil can be synthesized from 2,4,6-trichloropyrimidine (B138864) by refluxing in an aqueous sodium hydroxide (B78521) solution, followed by acidification. chemicalbook.com

Halogenation at the C-5 position is also a well-established method for producing useful intermediates. Oxidative halogenation using elemental halogens or potassium halides in the presence of an oxidizing agent can introduce iodine, bromine, or chlorine at the C-5 position of uracil derivatives. researchgate.net Furthermore, N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are effective reagents for the C-5 halogenation of uracils. cdnsciencepub.com

Key Reaction Pathways for Pyrimidine-2,4-dione Formation and Functionalization

Once the core pyrimidine-2,4-dione structure is established and halogenated, further functionalization can be achieved through various reaction pathways. These reactions are essential for introducing diverse substituents and elaborating the molecular structure.

The chlorine atom at the C-6 position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions.

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. wikipedia.orgbyjus.com In the case of this compound, the carbon atom at the C-6 position is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl groups and the chlorine atom.

The mechanism of halogen displacement at an sp²-hybridized carbon, such as the C-6 of the pyrimidine ring, typically proceeds through a nucleophilic aromatic substitution (SNAAr) pathway. This mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the electrophilic C-6 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the electron-withdrawing pyrimidine-2,4-dione ring system.

Elimination of the leaving group: The chloride ion is expelled from the intermediate, and the aromaticity of the pyrimidine ring is restored, resulting in the final substituted product.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the pyrimidine ring to stabilize the negative charge in the intermediate. The presence of two electron-withdrawing carbonyl groups in the pyrimidine-2,4-dione structure enhances the electrophilicity of the C-6 position and stabilizes the intermediate, thus facilitating the nucleophilic substitution.

The reactivity of the C-6 chloro substituent allows for the introduction of nitrogen and sulfur nucleophiles, leading to amination and thiolation products, respectively. These reactions are valuable for building more complex molecular architectures.

Amination Reactions: 6-chlorouracil derivatives readily react with various primary and secondary amines to form 6-aminouracil (B15529) derivatives. For example, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione has been shown to react with benzylamine (B48309) in the presence of a suitable solvent under reflux conditions to yield the corresponding 6-(benzylamino) derivative. researchgate.net The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) and 4-chloro-2,6-dimethylpyrimidine (B189592) with a range of alkylamines has also been studied, demonstrating the general applicability of this transformation. researchgate.net These reactions typically proceed by heating the 6-chloro derivative with an excess of the amine, which can also serve as the solvent.

Thiolation Reactions: Similarly, the chlorine atom at the C-6 position can be displaced by sulfur-containing nucleophiles. While specific examples for this compound are not detailed in the provided context, the general reactivity pattern suggests that thiols and other sulfur nucleophiles would react in a similar fashion to amines. The synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol demonstrates the introduction of a thiol group onto a related pyrimidine scaffold, indicating the feasibility of such reactions. researchgate.net

Table 2: Nucleophilic Substitution Reactions at the C-6 Position of Chlorinated Pyrimidine-2,4-diones

| 6-Chloro-pyrimidine-2,4-dione Derivative | Nucleophile | Product |

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Benzylamine | 6-(benzylamino)-3-isopropyl-1-methylpyrimidine-2,4 (1H, 3H)-dione |

| 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | 1-phenylethan-1-amine | 3-isopropyl-1-methyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione |

Chlorination Reactions and Reagent Selectivity

The introduction of a chlorine atom at the C6 position of the 1,3-diethylpyrimidine-2,4-dione scaffold is a critical transformation, typically achieved through the chlorination of 1,3-diethylbarbituric acid. The success of this synthesis hinges on the careful selection of chlorinating agents and control of reaction conditions to ensure high regioselectivity.

The regioselective chlorination of N,N'-disubstituted barbituric acids, such as 1,3-diethylbarbituric acid, preferentially occurs at the C6 position. This selectivity is attributed to the electronic nature of the pyrimidine ring. The diketone structure of barbituric acid allows it to exist in keto-enol tautomeric forms. The enol form possesses a hydroxyl group at the C6 position, which is susceptible to replacement by a chlorine atom using appropriate chlorinating agents. The electron-withdrawing nature of the two carbonyl groups and the nitrogen atoms influences the reactivity of the ring, making the C6 position the most favorable site for this transformation.

For pyrimidine systems in general, achieving regioselectivity can be challenging, but in the case of barbituric acid derivatives, the inherent structure directs the substitution. nih.gov Advanced methods using bimetallic bases have also been developed for highly regioselective functionalization of pyrimidines, showcasing the ongoing efforts to achieve precise control over substitution patterns on this heterocyclic core. nih.gov

A variety of chlorinating agents can be employed for the synthesis of 6-chloro-pyrimidinediones, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common. guidechem.comwikipedia.org For the closely related homolog, 6-chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione, synthesis is often achieved by treating 1,3-dimethylbarbituric acid with phosphorus oxychloride. guidechem.comchemicalbook.com This reaction proceeds by converting the C6-hydroxyl group of the enol tautomer into a chlorosulfite or phosphate (B84403) ester intermediate, which is then nucleophilically attacked by a chloride ion to yield the final product.

Thionyl chloride is a versatile reagent for converting alcohols to alkyl chlorides and is also effective in the chlorination of heteroaromatic systems. wikipedia.orgyoutube.com Its utility stems from the fact that its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. wikipedia.org The reaction mechanism involves the formation of a chlorosulfinate intermediate, which can then decompose to the chlorinated product. youtube.com The choice between phosphorus oxychloride and thionyl chloride can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

| Chlorinating Agent | Substrate | Product | Yield | Reference |

| Phosphorus Oxychloride (POCl₃) | 1,3-Dimethylbarbituric acid | 6-Chloro-1,3-dimethyl-2,4-(1H,3H)-pyrimidinedione | ~65-92% | guidechem.comchemicalbook.com |

| Thionyl Chloride (SOCl₂) | General Alcohols/Enols | Alkyl/Vinyl Chlorides | Varies | wikipedia.orgyoutube.com |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds, including the pyrimidine core, in a single synthetic operation. These strategies are valuable for generating diverse libraries of compounds for further chemical exploration.

Recent advancements in organic synthesis have led to the development of catalyst-free MCRs for the assembly of pyrimidine-based structures. rsc.org These protocols are environmentally benign and offer operational simplicity. For instance, pyrimidine functionalized pyrrolo-annelated derivatives have been synthesized through a catalyst-free, one-pot chemoselective multicomponent domino reaction, highlighting the potential for creating complex heterocyclic systems under mild conditions with high yields. rsc.org Similarly, catalyst-free methods have been described for the synthesis of other fused pyrimidine systems like imidazo[1,2-a]pyrimidines. rsc.org These reactions often proceed by forming key intermediates in situ, which then undergo subsequent cyclization and condensation steps to build the final heterocyclic framework. rsc.org While these methods build the broader pyrimidine family rather than this compound directly, the resulting scaffolds can be precursors for subsequent halogenation.

N,N'-Dialkylbarbituric acids, including 1,3-diethylbarbituric acid, are versatile building blocks in a wide array of multi-component reactions. mdpi.comznaturforsch.comrsc.org Their activated methylene (B1212753) group at the C5 position and the reactive carbonyl groups make them ideal substrates for condensation reactions with aldehydes and other electrophiles.

In MCRs, N,N'-dialkylbarbituric acids can react with aldehydes and a source of nitrile (like malononitrile) to form fused pyrano[2,3-d]pyrimidine systems. researchgate.net These reactions demonstrate the role of the barbiturate (B1230296) as a nucleophilic component that initiates the reaction cascade, leading to the formation of highly functionalized heterocyclic products. The utility of barbituric acid derivatives in MCRs is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse molecular architectures. znaturforsch.comrsc.org

| MCR Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, N,N'-Dialkyl Barbiturates, Malononitrile | Potassium Fluoride (B91410), Solvent-Free | Pyrano[2,3-d]pyrimidines | researchgate.net |

| Aromatic Aldehydes, Barbituric Acid, 1,3-Cyclohexanediones | L-proline | Chromano[2,3-d]pyrimidine-triones | mdpi.com |

| Isocyanides, Terephthalaldehyde, N,N'-Dimethylbarbituric Acid | One-pot condensation | Di(furo[2,3-d]pyrimidine-dione) derivatives | znaturforsch.com |

Metal-Catalyzed Cross-Coupling Reactions

Once synthesized, this compound can serve as a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C6 position, providing access to a vast chemical space of functionalized pyrimidinediones. The chlorine atom at C6 acts as a leaving group, enabling reactions like Suzuki, Negishi, and Kumada couplings.

Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are widely used to form new carbon-carbon bonds by reacting the chloropyrimidine with aryl or vinyl boronic acids. researchgate.net This method has been successfully applied to synthesize 6-aryl-2,4-diaminopyrimidines from their 6-chloro precursors. researchgate.net Nickel-catalyzed electrochemical cross-coupling offers another mild and efficient route, allowing for the coupling of 4-amino-6-chloropyrimidines with various aryl halides. nih.gov Furthermore, cobalt-catalyzed cross-couplings have been developed for the arylation of 2-chloropyrimidines with in situ prepared organozinc reagents, presenting a practical alternative to palladium-based systems. nih.gov These cross-coupling methodologies are indispensable tools for the derivatization of the 6-chloropyrimidinedione core, enabling the synthesis of compounds with tailored electronic and steric properties.

Suzuki Cross-Coupling for Aryl-Pyrimidine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for creating aryl-aryl or aryl-heteroaryl linkages. researchgate.netlibretexts.orgresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.orgfishersci.co.uk In the context of this compound, the chlorine atom at the C6 position serves as the electrophilic partner for coupling with various aryl boronic acids.

The general catalytic cycle for the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) species. This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the 6-aryl-1,3-diethylpyrimidine-2,4-dione product and regenerates the Pd(0) catalyst. libretexts.org

For dichloropyrimidines, such as 2,4-dichloropyrimidine, studies have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position. mdpi.comnih.gov This regioselectivity is attributed to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com While this compound is a different isomer, the principles of differential reactivity of halogen substituents on the pyrimidine ring are pertinent. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, leading to shorter reaction times and often improved yields. mdpi.com

Table 1: Key Factors in Suzuki Cross-Coupling of Chloropyrimidines

| Factor | Description | Significance |

|---|---|---|

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄. researchgate.netmdpi.com | The choice of catalyst and its loading are crucial for reaction efficiency. |

| Base | Required to activate the boronic acid for transmetalation (e.g., K₂CO₃, K₃PO₄). mdpi.commdpi.com | Base strength and type can influence reaction rate and yield. |

| Solvent | Often a mixture of an organic solvent and water (e.g., Dioxane/H₂O). mdpi.commdpi.com | Solvent choice affects solubility of reactants and catalyst stability. |

| Ligand | Phosphine ligands stabilize the palladium catalyst and influence its reactivity. | Can be tuned to improve yields and accommodate challenging substrates. |

| Temperature | Reactions can range from room temperature to reflux, often accelerated by microwaves. mdpi.com | Higher temperatures can increase reaction rates but may lead to side products. |

Cyclization and Rearrangement Processes

Beyond simple substitution, the pyrimidine core can be elaborated into more complex, fused heterocyclic systems through elegant cyclization and rearrangement reactions. These methods provide access to novel chemical entities with potential biological significance.

Tandem Sigmatropic Rearrangements in Heterocyclic Synthesis

Sigmatropic rearrangements are powerful pericyclic reactions that involve the concerted migration of a sigma-bond across a pi-system, allowing for significant molecular reorganization. nih.gov Tandem sigmatropic rearrangements, where two or more such rearrangements occur in a single sequence, can rapidly build molecular complexity from simple precursors.

A notable example relevant to the pyrimidine-2,4-dione scaffold is the synthesis of thieno[2,3-d]pyrimidines from a 6-mercaptouracil derivative, which can be prepared from a 6-chlorouracil precursor. ingentaconnect.com In this process, a sulfide (B99878) intermediate is oxidized to a sulfoxide (B87167). This sulfoxide then undergoes a jmaterenvironsci.compowertechjournal.com sigmatropic rearrangement to form an allene (B1206475) intermediate, which is immediately followed by a powertechjournal.compowertechjournal.com sigmatropic rearrangement. This tandem sequence ultimately leads to the formation of the fused thiophene (B33073) ring system. ingentaconnect.com This methodology demonstrates a mild and regioselective route to fused pyrimidines, highlighting the utility of tandem rearrangements in heterocyclic synthesis. ingentaconnect.com

Formation of Fused Pyrimidine Systems (e.g., Thienopyrimidines)

Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, represent an important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.govjocpr.com Several synthetic strategies have been developed to construct these fused systems, often starting from functionalized pyrimidines.

One common approach involves the cyclization of a thiophene precursor onto a pyrimidine ring. For instance, 2-aminothiophene derivatives can be reacted with various reagents to build the pyrimidine ring, or conversely, a functionalized pyrimidine can serve as the foundation for constructing the thiophene ring. nih.govjocpr.com Starting from a 6-chloropyrimidine derivative, nucleophilic substitution with a sulfur nucleophile can install the necessary precursor for thiophene ring formation. For example, reaction of a 6-chlorouracil with sodium hydrosulfide (B80085) (NaSH) yields the corresponding 6-mercaptouracil. ingentaconnect.com This intermediate can then be alkylated and subjected to cyclization conditions to form the thieno[2,3-d]pyrimidine (B153573) core. ingentaconnect.com The synthesis of various substituted thienopyrimidines has been reported through multi-step sequences starting from appropriately substituted thiophenes and pyrimidine precursors. acgpubs.orgmdpi.com

Sustainable and Green Chemistry Aspects in Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming to design processes that are environmentally friendly, efficient, and safe. rasayanjournal.co.in These principles are highly relevant to the synthesis of pyrimidine derivatives.

Solvent Selection: Aqueous Media and Bio-Derived Solvents

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest component of waste in chemical processes. powertechjournal.com Traditionally, pyrimidine synthesis has involved the use of hazardous and volatile organic solvents. rasayanjournal.co.in A key green chemistry approach is the replacement of these solvents with more sustainable alternatives.

Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and readily available. jmaterenvironsci.compowertechjournal.com The development of synthetic protocols for pyrimidine derivatives in aqueous media has garnered significant attention. jmaterenvironsci.com For example, the synthesis of pyrano[2,3-d]pyrimidines has been successfully achieved in aqueous ethanol (B145695) mixtures. jmaterenvironsci.com The use of alternative energy sources like ultrasonic irradiation can further enhance reaction rates and yields in aqueous systems. jmaterenvironsci.comresearchgate.net Beyond water, the exploration of bio-derived solvents offers another avenue for reducing environmental impact.

Atom Economy and Waste Minimization in Pyrimidine Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org A reaction with high atom economy generates minimal waste, as most of the starting materials are converted into the final product. The ideal atom economy is 100%. wikipedia.org

In pyrimidine synthesis, reactions that proceed via addition or rearrangement mechanisms, such as Diels-Alder or Claisen rearrangements, are characteristically high in atom economy. acs.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org The Suzuki coupling, while highly effective, has a lower atom economy due to the formation of inorganic salts as byproducts. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of the 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione Framework

Reactivity of the C-6 Chlorine Atom

The chlorine atom attached to the C-6 position of the pyrimidine (B1678525) ring is a key center for chemical transformations, primarily due to its role as a leaving group in nucleophilic substitution reactions.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The C-6 carbon of the pyrimidine ring is electron-deficient, rendering it electrophilic and highly susceptible to attack by nucleophiles. This electrophilicity is a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms and carbonyl groups within the heterocyclic ring. Nucleophilic substitution is a common reaction class where an electron-rich species, the nucleophile, displaces the chlorine atom. wikipedia.org

A variety of nucleophiles can be employed to displace the C-6 chlorine, leading to a diverse range of substituted pyrimidinedione derivatives. For example, reactions with primary amines can yield 6-(alkylamino)- or 6-(arylamino)-substituted uracils. Similarly, the chlorine atom can be substituted by sulfur-containing functional groups through reactions with thiols, such as the reaction with thiophenol to produce 6-phenylthiouracil. Hydrazine (B178648) hydrate (B1144303) has also been shown to displace the chlorine in related 6-chlorouracils to form 6-hydrazinyluracils. These transformations typically proceed via a nucleophilic aromatic substitution mechanism.

| Nucleophile | Resulting Functional Group at C-6 | Product Type |

|---|---|---|

| Primary Amines (R-NH₂) | -NHR | 6-(Alkylamino/Arylamino)uracils |

| Thiophenols (Ar-SH) | -SAr | 6-(Arylthio)uracils |

| Hydrazine (N₂H₄) | -NHNH₂ | 6-Hydrazinyluracils |

| Amidines | Amidine derivatives | N-Uracil Amidines |

Exploration of Leaving Group Potential

The effectiveness of the chlorine atom as a leaving group is a critical factor in these substitution reactions. Good leaving groups are typically weak bases. libretexts.org The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a relatively weak base and thus a competent leaving group. libretexts.org Its ability to stabilize the negative charge that develops as it departs facilitates the substitution reaction.

The rate of nucleophilic substitution is influenced by the basicity of the leaving group; weaker bases generally make better leaving groups. libretexts.org Among the halogens, iodide is the best leaving group, while fluoride (B91410) is the least effective, correlating with the increasing basicity from I⁻ to F⁻. libretexts.org The chlorine atom in 6-Chloro-1,3-diethylpyrimidine-2,4-dione provides a good balance of reactivity and stability, making it a versatile handle for the synthesis of various uracil (B121893) derivatives.

Reactivity of the Pyrimidine-2,4-dione System

The core pyrimidine-2,4-dione ring possesses its own characteristic reactivity, centered on the two carbonyl groups and the potential for tautomerism.

Reactions Involving Carbonyl Moieties (C-2 and C-4)

The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, creating a polarized bond where the carbon is electrophilic and the oxygen is nucleophilic. shemmassianconsulting.com This polarity makes the carbonyl carbons at the C-2 and C-4 positions susceptible to nucleophilic attack. shemmassianconsulting.comox.ac.uk While a wide array of reactions are characteristic of carbonyl compounds in general, such as the Grignard, Wittig, and Aldol reactions, the specific reactivity of the carbonyls in the uracil ring system can be influenced by their inclusion in the heterocyclic, amide-like structure. shemmassianconsulting.comthermofisher.com

Reactions can involve nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. shemmassianconsulting.com For instance, the hydrolysis of the amine group at C-4 of cytosine to form uracil (which has a carbonyl at C-4) is a known biological transformation. umich.edu While the N,N'-diethyl substitution in this compound precludes some reactions that require N-H protons, the fundamental electrophilic nature of the carbonyl carbons remains.

Tautomeric Forms and Their Influence on Reactivity

Tautomers are structural isomers that can rapidly interconvert. libretexts.org The most common form for pyrimidine-2,4-diones is the diketo form. However, they can theoretically exist in equilibrium with enol tautomers, where a proton migrates from a nitrogen or the C-5 carbon to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring. libretexts.orgnih.gov

The predominant tautomer is generally the more stable form. For most simple ketones and diones, the keto form is significantly lower in energy and thus predominates at equilibrium. libretexts.org However, factors such as aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize the enol form. pearson.com In the case of 1,3-disubstituted pyrimidine-2,4-diones like the subject compound, tautomerization involving the N-H protons is blocked. However, keto-enol tautomerism involving the C-5 and C-6 positions is still possible, though the diketo form is overwhelmingly favored. The existence of even small amounts of tautomeric forms can influence the molecule's reactivity profile, as the enol form possesses different nucleophilic and electrophilic centers compared to the keto form.

Oxidation, Reduction, and Hydrolysis Pathways

The pyrimidinedione framework is susceptible to a range of transformative reactions, including oxidation, reduction, and hydrolysis, which can modify the substituents or lead to the cleavage of the heterocyclic ring itself.

Conditions and Products of Oxidative Transformations

The oxidation of N,N-dialkyl substituted pyrimidinediones can be complex. While the pyrimidine ring itself can be resistant to oxidation, the N-alkyl groups can be targeted. Oxidative N-dealkylation is a known metabolic pathway for many tertiary-amine-containing drugs and can be achieved chemically. mdpi.com This process often involves the formation of an unstable carbinolamine intermediate which then decomposes. mdpi.com

For a compound like this compound, oxidation could potentially lead to N-de-ethylation, yielding 6-chloro-1-ethylpyrimidine-2,4-dione. The reaction might proceed through oxidation of the N-methyl group to an N-formyl group, followed by dealkylation. researchgate.net Various oxidizing agents, including permanganate (B83412) or peroxides, can be employed. acs.org For instance, the oxidation of N,N-dimethylanilines using non-heme manganese complexes with co-oxidants like peracetic acid (PAA) or meta-chloroperoxybenzoic acid (mCPBA) has been shown to result in N-demethylation. mdpi.com

| Oxidative Transformation | Potential Reagents | Potential Products |

| N-Dealkylation | Mn(II) complexes + PAA/mCPBA | 6-Chloro-1-ethylpyrimidine-2,4-dione |

| Alkyl Chain Oxidation | Strong oxidants | N-(1-hydroxyethyl) derivatives, etc. |

Reductive Chemistry of Pyrimidine Derivatives

The chloro substituent at the C6 position is a prime target for reductive chemistry. A common and effective method for the dehalogenation of chloropyrimidines is catalytic hydrogenation. This reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas.

The process involves the cleavage of the C-Cl bond and its replacement with a C-H bond. A base, such as sodium hydroxide (B78521) or magnesium oxide, is often added to neutralize the hydrogen chloride that is formed during the reaction. The expected product from the complete reductive dehalogenation of this compound would be 1,3-diethylpyrimidine-2,4-dione, also known as 1,3-diethyluracil. Harsh reduction conditions, such as high pressure and temperature, can sometimes lead to the reduction of the pyrimidine ring itself. youtube.com

| Reduction Reaction | Catalyst/Reagents | Solvent | Product |

| Dehalogenation | Pd/C, H₂ | Ethanol (B145695) | 1,3-Diethylpyrimidine-2,4-dione |

| Dehalogenation | Zinc powder, Alkaline aqueous solution | Water | 1,3-Diethylpyrimidine-2,4-dione |

Acidic and Basic Hydrolysis of the Pyrimidine Ring

The pyrimidinedione ring in this compound can undergo cleavage under hydrolytic conditions, both acidic and basic. The stability of the ring is pH-dependent.

Acidic Hydrolysis: Under acidic conditions, the mechanism often involves protonation of the ring nitrogens or carbonyl oxygens, which activates the ring for nucleophilic attack by water. For uracil and its derivatives, acid-catalyzed hydrolysis can proceed through the hydration of the 5,6-double bond, leading to a 6-hydroxy-5,6-dihydro intermediate, which can facilitate N-glycosidic bond cleavage in nucleosides. nih.gov In the case of this compound, acid catalysis could facilitate the cleavage of the amide bonds within the ring, leading to ring-opened products. rsc.orgkhanacademy.org The initial step is often the protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. khanacademy.org

Basic Hydrolysis: In basic conditions, the pyrimidine ring can also be opened. The mechanism typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (C2, C4). umich.edu This forms a tetrahedral intermediate, which can then lead to the cleavage of the N-C bond and subsequent ring opening. umich.edu The presence of electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack. The hydrolysis of the C6-Cl bond to a C6-OH group, forming 1,3-diethylbarbituric acid, is also a possible reaction pathway under hydrolytic conditions.

Derivatization Strategies and Analogue Design Based on 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione

Design and Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The core of derivatization lies in the high reactivity of the C6-chloro group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of substituents, transforming the basic pyrimidine structure into more complex molecules.

The chlorine atom at the 6-position of N-alkylated chlorouracils is a key functional handle for synthesizing a variety of substituted uracils. The primary route involves nucleophilic substitution, where the chlorine is displaced by various nucleophiles. A prominent example of this strategy is the synthesis of 6-hydrazinyluracils.

Research on closely related N-alkylated analogues, such as 6-chloro-1,3-dipropyluracil, demonstrates a reliable synthetic pathway that is applicable to the diethyl derivative. nih.gov The process begins with the regioselective alkylation of 6-chlorouracil (B25721) using an alkyl iodide (e.g., propyl iodide) in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate. nih.gov This step ensures the N1 and N3 positions are substituted. Following the formation of the N,N-dialkyl-6-chlorouracil, nucleophilic substitution is achieved by reacting the compound with hydrazine (B178648) hydrate (B1144303), which quantitatively displaces the chlorine atom to yield the corresponding 6-hydrazinyl-1,3-dialkyluracil. nih.gov This hydrazinyl derivative is a critical intermediate, serving as a building block for a variety of further heterocyclic modifications.

The general reaction scheme is as follows:

Alkylation: 6-Chlorouracil is reacted with an alkylating agent (e.g., ethyl iodide) to produce 6-Chloro-1,3-diethylpyrimidine-2,4-dione.

Nucleophilic Substitution: The resulting compound is treated with a nucleophile, such as hydrazine hydrate, to replace the C6-chloro group.

This straightforward two-step process opens the door to a multitude of 6-substituted uracil (B121893) derivatives by varying the nucleophile used in the second step.

The functionalized uracils prepared from this compound are valuable precursors for their incorporation into larger, more complex molecular frameworks known to be associated with biological activity. The 6-hydrazinyluracil intermediate is particularly useful for constructing fused heterocyclic systems with potential pharmacological applications, including antimicrobial and antitumor activities. nih.gov

By reacting 6-hydrazinyluracil derivatives with various bifunctional reagents, researchers have successfully synthesized a range of fused pyrimidines. These reactions often involve condensation and subsequent cyclization to form new rings attached to the pyrimidine core. nih.gov

| Precursor | Reagent | Resulting Fused Heterocycle | Potential Bioactivity |

| 6-Hydrazinyl-1,3-dialkyluracil | Ninhydrin | Indenopyrimidopyridazine | Antimicrobial, Antitumor |

| 6-Hydrazinyl-1,3-dialkyluracil | Isatin | Pyrrolopyrimidine | Antimicrobial, Antitumor |

| 6-Hydrazinyl-1,3-dialkyluracil | Benzil | Pyrimidopyridazine | MAO Inhibition, Anticancer |

| 6-Hydrazinyl-1,3-dialkyluracil | Benzylidene malononitrile | Pyrazolopyrimidine | Antimicrobial, Antiviral |

These synthetic strategies highlight how the initial 6-chloro-1,3-diethyluracil scaffold can be elaborated into diverse and complex bioactive structures, demonstrating its utility as a versatile starting material in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies in Analogue Series Development

Detailed Structure-Activity Relationship (SAR) studies specifically focused on analogues derived from this compound are not extensively documented in publicly available literature. While QSAR studies have been performed on other classes of 6-substituted uracils, such as 6-anilinouracils as inhibitors of DNA polymerase III, these findings are specific to the aniline (B41778) moiety and its substituents and cannot be directly extrapolated to the broader class of derivatives from 6-chloro-1,3-diethyluracil. nih.gov Establishing a clear SAR requires the systematic synthesis and biological evaluation of a series of analogues where substituents are methodically varied, a process that has not been specifically reported for this parent compound.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the atomic connectivity and chemical environment within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 6-Chloro-1,3-diethylpyrimidine-2,4-dione is expected to exhibit distinct signals corresponding to the protons of the two ethyl groups and the single proton on the pyrimidine (B1678525) ring. The ethyl groups at the N1 and N3 positions would each give rise to a quartet and a triplet, characteristic of an ethyl group spin system.

The methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atoms are anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would, in turn, be split into a triplet by the adjacent methylene protons. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. The lone proton at the C5 position of the pyrimidine ring would appear as a singlet, as it has no adjacent protons to couple with.

Based on analogous structures, the expected chemical shifts are summarized in the table below. For instance, in 6-chlorouracil (B25721), the C5-H proton appears at 5.66 ppm researchgate.net. The ethyl group protons' shifts can be estimated from similar N-ethyl substituted heterocycles.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₂-CH₃ | ~ 3.9 - 4.1 | Quartet |

| N-CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet |

| C5-H | ~ 5.7 - 6.0 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons (C2 and C4), the olefinic carbons of the pyrimidine ring (C5 and C6), and the carbons of the two ethyl groups.

The carbonyl carbons are typically found in the downfield region of the spectrum (150-170 ppm). The C6 carbon, being attached to the electronegative chlorine atom, is expected to be significantly deshielded. The C5 carbon will also appear in the olefinic region. The methylene and methyl carbons of the ethyl groups will resonate in the upfield region of the spectrum. For comparison, the ¹³C NMR spectrum of the related compound 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione shows signals for C5 at 113.95 ppm and C6 at 140.95 ppm, with carbonyl carbons at 149.75 and 162.75 ppm libretexts.org.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~ 150 - 152 |

| C4 (C=O) | ~ 160 - 163 |

| C5 | ~ 95 - 100 |

| C6 | ~ 155 - 158 |

| N-CH₂-CH₃ | ~ 40 - 45 |

| N-CH₂-CH₃ | ~ 12 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the methylene quartet and the methyl triplet of each ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the C5-H, as well as the methylene and methyl groups of the ethyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrations of Carbonyl and C-Cl Bonds

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups. These are typically observed in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the pyrimidine ring. For comparison, 6-chlorouracil exhibits strong carbonyl absorptions at 1729, 1709, and 1652 cm⁻¹ researchgate.net.

The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. In 6-chlorouracil, this band is observed at 790 cm⁻¹ researchgate.net. Other characteristic absorptions would include C-H stretching vibrations from the ethyl groups and the C5-H, as well as C-N stretching vibrations.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Carbonyl) | 1650 - 1730 |

| C-Cl (Carbon-Chlorine) | 750 - 800 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Alkene) | 1600 - 1650 |

| C-N (Carbon-Nitrogen) | 1350 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 202.05 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of pyrimidine derivatives in mass spectrometry often involves the loss of small, stable molecules or radicals from the side chains and the subsequent cleavage of the heterocyclic ring. For this compound, plausible fragmentation pathways could include:

Loss of an ethyl radical (•CH₂CH₃) from one of the nitrogen atoms.

Cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl).

Elimination of a neutral molecule of ethene (CH₂=CH₂) via a McLafferty-type rearrangement if sterically feasible, although less likely for N-ethyl groups.

Decarbonylation, involving the loss of carbon monoxide (CO).

Complex rearrangements and fissions of the pyrimidine ring itself.

Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecular structure and provides corroborating evidence for the assignments made by NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with the chemical formula C₈H₁₁ClN₂O₂, the theoretical exact mass can be calculated with high precision. This experimental verification of the exact mass is crucial for confirming the molecular identity of the synthesized compound, distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Monoisotopic Mass | 202.0509 Da |

| Nominal Mass | 202 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of volatile and semi-volatile compounds and aiding in their identification. ub.edunih.gov In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, allows for its identification. ub.edu This technique is highly effective for detecting and identifying any impurities present in the sample, thereby establishing its purity. mdpi.com The retention time from the GC component combined with the mass spectrum provides a high degree of confidence in the compound's identity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Table 2: Crystal Data for the Derivative 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ | nih.gov |

| Molecular Weight | 188.61 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | usm.my |

| a (Å) | 11.2244 (4) | nih.gov |

| b (Å) | 6.8288 (3) | nih.gov |

| c (Å) | 11.6641 (5) | nih.gov |

| β (°) | 104.577 (2) | nih.gov |

| Volume (ų) | 865.26 (6) | nih.gov |

| Z | 4 | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula. For this compound (C₈H₁₁ClN₂O₂), a close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 47.42% |

| Hydrogen | H | 1.008 | 5.47% |

| Chlorine | Cl | 35.453 | 17.50% |

| Nitrogen | N | 14.007 | 13.82% |

| Oxygen | O | 15.999 | 15.79% |

| Total | | | 100.00% |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives, ensuring the isolation of pure compounds and the accurate quantification of their purity. High-performance liquid chromatography (HPLC) is a primary tool for purity assessment, while column chromatography is extensively used for product isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable method for determining the purity of this compound and its derivatives. Reversed-phase HPLC is the most common modality employed for the analysis of pyrimidine derivatives due to its suitability for separating moderately polar to nonpolar compounds. researchgate.net

In a typical reversed-phase HPLC setup for analyzing this compound, a nonpolar stationary phase, such as a C18 or C8 silica (B1680970) gel column, is used in conjunction with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks, often with detection by UV spectroscopy at a wavelength where the pyrimidine ring exhibits strong absorbance.

Detailed research findings on the HPLC analysis of closely related pyrimidine derivatives suggest that a variety of mobile phases can be employed to achieve optimal separation. researchgate.net These typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic or phosphoric acid to improve peak shape. sielc.com The choice of mobile phase composition, flow rate, and column temperature can be optimized to achieve the desired resolution and analysis time.

Table 1: Illustrative HPLC Parameters for Purity Analysis of 6-Chloro-1,3-dialkylpyrimidine-2,4-diones

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | C18 Silica Gel (5 µm, 4.6 x 250 mm) | C8 Silica Gel (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 270 nm |

| Column Temperature | 25 °C | 30 °C |

| Injection Volume | 10 µL | 5 µL |

This table presents typical starting conditions for the HPLC analysis of this compound, based on established methods for similar pyrimidine derivatives.

Column Chromatography for Product Isolation

Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures on a preparative scale. This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it.

For the purification of this compound and its derivatives, normal-phase column chromatography is frequently employed. rsc.org In this setup, a polar stationary phase, most commonly silica gel, is used. nacalai.comteledynelabs.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. A nonpolar solvent or a mixture of solvents is used, and its polarity is gradually increased to elute compounds with increasing polarity.

The selection of an appropriate solvent system is typically guided by preliminary analysis using thin-layer chromatography (TLC). Common solvent systems for the column chromatography of pyrimidine derivatives include mixtures of petroleum ether (or hexane) and ethyl acetate. rsc.org The ratio of these solvents is adjusted to achieve a good separation of the desired product from impurities. The progress of the separation is monitored by collecting fractions of the eluate and analyzing them by TLC.

Table 2: Representative Column Chromatography Conditions for the Purification of this compound

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Petroleum Ether:Ethyl Acetate (from 9:1 to 7:3) | Isocratic elution with Hexane:Ethyl Acetate (8:2) |

| Column Dimensions | 50 cm length x 3 cm diameter | 30 cm length x 2 cm diameter |

| Sample Loading | Dry loading with silica gel | Wet loading in minimum eluent |

| Fraction Analysis | TLC with UV visualization | TLC with potassium permanganate (B83412) stain |

This table provides examples of typical conditions for the purification of this compound by column chromatography, based on general practices for related compounds.

Lack of Specific Research Data for Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research on the computational chemistry and molecular modeling of the compound This compound .

While computational studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, are common for characterizing novel compounds, no dedicated studies with detailed findings for this compound could be located. The specific data required to populate the requested article sections—including geometry optimization, electronic structure analysis (HOMO-LUMO, Molecular Electrostatic Potential), spectroscopic parameter prediction, and detailed molecular docking outcomes—are not available in the public domain for this exact molecule.

Research is available for structurally similar pyrimidine derivatives, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione and 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. However, due to the strict requirement to focus solely on this compound, the findings from these related but distinct compounds cannot be used.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline without the necessary primary research data.

Computational Chemistry and Molecular Modeling of 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione

Molecular Dynamics (MD) Simulations

No peer-reviewed articles presenting Molecular Dynamics (MD) simulations specifically for 6-Chloro-1,3-diethylpyrimidine-2,4-dione could be located. This type of analysis is crucial for understanding the compound's behavior in a dynamic, solvated state, which mimics physiological conditions.

Advanced Interaction Analysis

There are no published crystal structures or corresponding Hirshfeld surface analyses for this compound. This computational technique is invaluable for visualizing and quantifying the intermolecular interactions that govern the packing of molecules in a crystal.

Should a crystal structure be determined, a Hirshfeld analysis would be performed to partition the crystal space and analyze close contacts between neighboring molecules. For this compound, the analysis would be expected to quantify various non-covalent interactions. Based on studies of related chlorouracil derivatives, the dominant forces would likely include hydrogen bonds, halogen bonds, and van der Waals contacts.

A 2D "fingerprint plot" derived from the analysis would provide a quantitative summary of these interactions. The following table provides a hypothetical breakdown of the contributions of different intermolecular contacts, which illustrates the type of data this analysis would yield.

Hypothetical Data Table: Hirshfeld Surface Interaction Percentages

| Interaction Type | Potential Contribution (%) |

|---|---|

| H···H | ~35 - 45% |

| O···H / H···O | ~18 - 28% |

| Cl···H / H···Cl | ~10 - 20% |

| C···H / H···C | ~5 - 10% |

| N···H / H···N | ~3 - 8% |

| Cl···O / O···Cl | ~1 - 5% |

Note: The data in this table is illustrative and not based on experimental findings for the specified compound.

No QSAR studies that specifically include this compound within their training or test sets were found in the scientific literature. QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity.

To develop a QSAR model for a series of pyrimidine-2,4-dione analogs, researchers would first calculate a range of molecular descriptors that capture the electronic, steric, and hydrophobic properties of each molecule. For this compound, relevant descriptors would include:

Electronic Properties: Dipole moment, atomic partial charges, and energies of frontier molecular orbitals (HOMO/LUMO).

Hydrophobic Properties: The octanol-water partition coefficient (logP).

Topological and Steric Properties: Molecular weight, molecular volume, and solvent-accessible surface area.

A statistical method, such as multiple linear regression, would then be used to build a mathematical equation linking a selection of these descriptors to the observed biological activity. The resulting model could then be used to predict the activity of new, unsynthesized compounds.

Illustrative Data Table for a QSAR Study

| Compound | LogP | Dipole Moment (D) | Molecular Weight ( g/mol ) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| Analog A | 1.85 | 4.2 | 205.1 | 5.8 |

| Analog B | 2.45 | 3.1 | 233.2 | 7.2 |

| This compound | (Calculated Value) | (Calculated Value) | 216.65 | (Predicted by Model) |

| Analog C | 2.90 | 3.5 | 247.3 | 6.5 |

Note: This table is a hypothetical representation of data used in a QSAR analysis.

Mechanistic Investigations into Biological Activities of 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione Derivatives

Antimicrobial Activity Studies and Mechanisms

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents with unique mechanisms of action. researchgate.net Pyrimidine-containing compounds have emerged as a major area of interest in this field due to their potent activities and diverse modes of action against a wide range of microbes. nih.govgsconlinepress.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Pyrimidine (B1678525) derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.net Studies have shown that certain derivatives possess potent efficacy against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). rsc.orgacs.org For instance, a thiophenyl-pyrimidine derivative showed higher antibacterial potency against MRSA and VREs than vancomycin (B549263) and methicillin (B1676495). rsc.org Similarly, various 5-fluorouracil (B62378) (5-FU) derivatives exerted strong activity against susceptible and resistant strains of Gram-positive cocci. acs.org

The efficacy against Gram-negative bacteria can be more challenging, as they possess an additional outer membrane that acts as a permeability barrier. researchgate.net However, some pyrimidine derivatives have shown activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.netacs.org For example, specific halogen-substituted 2-amino-4,6-diarylpyrimidine derivatives displayed notable activity when compared to the standard drug ciprofloxacin. nih.gov

| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Notable Findings | Source |

|---|---|---|---|---|

| Thiophenyl-pyrimidine | MRSA, VREs | Not specified | Showed higher potency than vancomycin and methicillin against tested strains. | rsc.org |

| 5-Fluorouracil derivatives | MSSA, MRSA, Vancomycin-resistant E. faecium | E. coli | Potent activity against Gram-positive cocci; some derivatives showed substantial anti-E. coli activity. | acs.org |

| Thieno[2,3-d]pyrimidines | General (all tested strains) | General (all tested strains) | One derivative showed the strongest activity against all tested bacterial strains. | gsconlinepress.com |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus | Escherichia coli | Showed significant activity when compared with amikacin (B45834) and penicillin G. | researchgate.net |

| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus, Bacillus cereus, Streptococcus spp. | Escherichia coli, Klebsiella spp., Salmonella spp. | Exhibited low antibacterial activity compared to standard drugs. | researchgate.netresearchgate.net |

Antifungal Effects against Pathogenic Organisms

In addition to their antibacterial properties, many pyrimidine derivatives exhibit significant antifungal activity against various pathogenic fungi. nih.gov Researchers have successfully synthesized and tested numerous derivatives that show efficacy against fungi such as Candida albicans, Aspergillus niger, and Microsporum gypseum. nih.govmdpi.comnih.gov For example, a series of thieno[2,3-d]pyrimidines was developed where one compound demonstrated the most effective antifungal value against Candida albicans. gsconlinepress.com Similarly, another study found that novel triazole derivatives exhibited strong antifungal effects against M. gypseum, with some compounds showing activity superior to the standard drug ketoconazole. nih.gov A study on 6-Chloro-2,4-diamino pyrimidine, however, showed low fungicidal activity against Aspergillus niger and Candida albicans. researchgate.netresearchgate.net

Mechanisms of Action: Target Enzyme Inhibition and Receptor Binding

The antimicrobial effects of pyrimidine derivatives are attributed to several distinct mechanisms of action, highlighting their versatility as therapeutic agents.

Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been found to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. rsc.org This inhibition disrupts FtsZ polymerization and its GTPase activity, ultimately leading to a bactericidal effect. rsc.org

Inhibition of DNA and RNA Synthesis: A primary mechanism for several pyrimidine analogues, particularly 5-FU derivatives, is the inhibition of thymidylate synthetase (ThyA). acs.org This enzyme is essential for the synthesis of thymidine, a key component of DNA. By blocking ThyA, these compounds induce a "thymineless death" in bacteria. acs.org Some derivatives may also inhibit RNA synthesis. acs.org The natural presence of the pyrimidine structure allows these derivatives to interact effectively with genetic materials and enzymes within the cell. nih.gov

Inhibition of Folic Acid Synthesis: Dihydrofolate reductase (DHFR) is another key enzyme target for pyrimidine derivatives. mdpi.com DHFR is vital for the synthesis of folic acid, a precursor required for nucleotide synthesis. By acting as DHFR inhibitors, these compounds disrupt the production of DNA and RNA, thereby halting microbial growth. mdpi.com

DNA Intercalation: Certain sulfanilamide-pyrimidine compounds have been shown to exert their antimicrobial effect by intercalating into bacterial DNA. gsconlinepress.com This process forms a supramolecular complex that disrupts DNA replication and transcription, leading to cell death. gsconlinepress.com

Molecular Basis of Microbial Resistance to Pyrimidine Derivatives

Understanding resistance mechanisms is crucial for the development of durable antimicrobial agents. Studies on Staphylococcus aureus resistance to pyrimidine analogues that target thymidylate synthetase (ThyA) have revealed interesting findings. Whole-genome resequencing of resistant mutants showed that resistance was not typically acquired by altering the target enzyme, ThyA, itself. acs.org Instead, S. aureus developed resistance by inducing amino acid substitutions, deletions, or insertions in other proteins related to the "thymineless-death" pathway. acs.org Another observed resistance mechanism was the enhancement of the ThyA transcription level, effectively increasing the amount of the target enzyme to overcome the inhibitor. acs.org This suggests that pyrimidine analogues that bind directly to ThyA may present a higher genetic barrier to resistance compared to those requiring metabolic activation. acs.org

Antioxidant Activity and Radical Scavenging Mechanisms

Certain pyrimidine derivatives have been recognized for their antioxidant potential, which involves scavenging harmful free radicals. gsconlinepress.com This activity is often evaluated through various in vitro chemical assays.

Cellular Mechanisms of Oxidative Stress Modulation

There is currently no available scientific literature that specifically investigates the cellular mechanisms of oxidative stress modulation by 6-Chloro-1,3-diethylpyrimidine-2,4-dione or its direct derivatives. General studies on other pyrimidine derivatives have explored their potential antioxidant properties, but these findings cannot be directly extrapolated to the compound . Research into how this compound might influence cellular redox homeostasis, affect the activity of antioxidant enzymes, or interact with reactive oxygen species (ROS) has not been documented.

Receptor Binding and Modulation Mechanisms

Detailed studies on the interaction of this compound with neurotransmitter receptors are not present in the current body of scientific literature.

Interaction with Serotonin (B10506) Receptors

No research data is available that describes the binding affinity or modulatory effects of this compound on any of the serotonin receptor subtypes.

Modulation of Adrenergic Receptors

Similarly, there is a lack of studies investigating the potential for this compound to modulate adrenergic receptors. While some pyrimidine-based compounds have been explored for their effects on various receptor systems, specific data for this compound is absent. nih.gov

Molecular Pathways Leading to Receptor-Mediated Biological Responses

Given the absence of primary binding data, the molecular pathways that would be initiated by the binding of this compound to either serotonin or adrenergic receptors have not been elucidated.

Anti-proliferative and Cytotoxic Activity in Cancer Research

While pyrimidine derivatives, as a class, are widely investigated for their anticancer properties, specific data on the anti-proliferative and cytotoxic activity of this compound is not available in published research.

Cellular Mechanisms of Anti-Cancer Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

There is currently no available research data that specifically elucidates the cellular mechanisms of anti-cancer action for derivatives of this compound. While studies on other, structurally different, pyrimidine-2,4-dione compounds have reported effects on cell cycle progression and apoptosis, these findings are not directly applicable to the subject compound.

For instance, certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis in cancer cells by elevating the production of reactive oxygen species (ROS). Furthermore, novel aminopyrimidine-2,4-diones have been investigated as dual-target inhibitors of BRD4 and PLK1, which can lead to cell cycle arrest and apoptosis. Another related class, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, has been observed to induce cell cycle arrest.

Table 1: Research Findings on Cellular Mechanisms of Related Pyrimidine-2,4-dione Derivatives

| Compound Class | Observed Anti-Cancer Mechanism | Reference |

|---|---|---|

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivatives | Induction of apoptosis via elevation of Reactive Oxygen Species (ROS) | [General finding for this class] |

| Aminopyrimidine-2,4-dione derivatives | Dual-target inhibition of BRD4/PLK1 leading to cell cycle arrest and apoptosis | [General finding for this class] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Induction of cell cycle arrest | [General finding for this class] |

Enzyme Inhibition as a Therapeutic Strategy (e.g., Topoisomerase I)

No studies have been identified that investigate the potential of this compound derivatives as enzyme inhibitors for therapeutic applications. Specifically, their activity against key enzymes in cancer therapy, such as Topoisomerase I, has not been evaluated. Therefore, the viability of using these specific compounds in a therapeutic strategy based on enzyme inhibition remains an open area for future research.

Conclusion and Future Research Perspectives for 6 Chloro 1,3 Diethylpyrimidine 2,4 Dione

Summary of Current Research Findings and Unexplored Areas

Currently, dedicated research on 6-Chloro-1,3-diethylpyrimidine-2,4-dione is sparse in publicly accessible scientific literature. Much of the understanding of its potential is extrapolated from studies on similar molecules, particularly its methyl analog, 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Pyrimidine-2,4-diones, in general, are recognized for their diverse chemotherapeutic potential, including antiviral and anticancer activities. nih.gov The presence of a chloro group at the 6-position and alkyl groups at the 1 and 3 positions are key structural features that can influence the molecule's reactivity and biological interactions.

The primary unexplored area is the comprehensive biological screening of this compound. Its activity profile against various cancer cell lines, viral strains, and microbial pathogens remains to be determined. Furthermore, its pharmacokinetic and pharmacodynamic properties are completely uncharacterized. The influence of the diethyl substitution, in comparison to the more commonly studied dimethyl analog, on solubility, metabolic stability, and target-binding affinity is a critical knowledge gap.

Synthesis and Derivatization Opportunities for Enhanced Properties

The synthesis of this compound would likely follow established protocols for similar 6-chlorouracil (B25721) derivatives. A common synthetic route involves the chlorination of the corresponding 1,3-diethylbarbituric acid. For instance, the synthesis of 6-chloro-1,3-dimethyluracil (B186940) is achieved by treating 1,3-dimethylbarbituric acid with phosphoryl chloride. chemicalbook.com A similar approach could be adapted for the diethyl derivative.